molecular formula C11H13FN2S B4985507 N-allyl-N'-(4-fluorobenzyl)thiourea CAS No. 61290-92-4

N-allyl-N'-(4-fluorobenzyl)thiourea

Cat. No.: B4985507
CAS No.: 61290-92-4
M. Wt: 224.30 g/mol
InChI Key: HKZLITSKIVWTPS-UHFFFAOYSA-N
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Description

N-allyl-N’-(4-fluorobenzyl)thiourea is an organic compound with the molecular formula C18H19FN2S This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(4-fluorobenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-fluorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-(4-fluorobenzyl)thiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may involve continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl and 4-fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-allyl-N’-(4-fluorobenzyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-fluorobenzyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the presence of the fluorobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-(4-fluorobenzyl)thiourea is unique due to the presence of both allyl and 4-fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorobenzyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c1-2-7-13-11(15)14-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZLITSKIVWTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367809
Record name Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61290-92-4
Record name Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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